ortho-Phenanthroline

Antifungal Screening Bioinorganic Chemistry Structure-Activity Relationship

Researchers requiring selective Fe(II) quantification often face interference from other metals. ortho-Phenanthroline solves this via the classical Ferroin method, providing unmatched specificity for redox and chelation studies. - Uniquely forms [Fe(phen)3]2+ with log β3 ≈ 21.3, enabling colorimetric Fe(II) detection at 0.1-1.0 ppm. - Intense orange-red complex (λmax = 510 nm) with a high molar absorptivity of 11,100 M⁻¹cm⁻¹ ensures minimal interference. - Proven antifungal activity against Candida albicans (MIC 1.25-5.0 μg/cm³), absent in non-chelating isomers, validating its use as a functional ligand scaffold.

Molecular Formula C36H24FeN6+2
Molecular Weight 596.5 g/mol
CAS No. 14708-99-7
Cat. No. B080953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameortho-Phenanthroline
CAS14708-99-7
Synonyms0-phenanthroline
ferroin
ferroin diperchlorate
ferroin sulfate (1:1)
iron(II) 1,10-phenanthroline
ortho-phenanthroline
Molecular FormulaC36H24FeN6+2
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2]
InChIInChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2
InChIKeyLNQCJIZJBYZCME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Phenanthroline Identification and Procurement Overview


ortho-Phenanthroline, systematically known as 1,10-phenanthroline and identified by CAS Number 14708-99-7, is a planar, heterocyclic organic compound with the molecular formula C12H8N2. It is widely recognized in the literature as a classical bidentate nitrogen-donor ligand that forms highly stable, colored chelate complexes with a wide range of transition metals, most notably iron(II), yielding the intensely colored [Fe(phen)3]2+ complex (Ferroin) [1]. Due to this robust and well-characterized metal-binding behavior, 1,10-phenanthroline serves as a foundational component and essential precursor in coordination chemistry and analytical science, distinctly separate from its non-chelating structural isomers like 1,7- and 4,7-phenanthroline [2].

Workflow Classical bidentate ligand for coordination chemistry
Selection 1,10-nitrogen geometry enables stable metal chelation
Context Analytical and materials science metal-binding studies

Why 1,10-Phenanthroline Cannot Be Replaced by Other Isomers


Generic substitution with other phenanthroline isomers, such as 1,7-phenanthroline or 4,7-phenanthroline, is not possible for applications reliant on metal chelation due to fundamental differences in molecular geometry and electronic structure. The 1,10-arrangement of nitrogen atoms is a prerequisite for forming stable five-membered chelate rings with a single metal ion. In contrast, the nitrogen atoms in 1,7- and 4,7-phenanthroline are spatially divergent, rendering them incapable of effective bidentate chelation to a single metal center [1]. This functional distinction has been demonstrated in biological assays, where 1,10-phenanthroline shows potent antifungal activity while its non-chelating isomers 1,7- and 4,7-phenanthroline are completely inactive against Candida albicans at the same concentrations [2]. Furthermore, the 1,10-isomer is the most thermodynamically stable of the phenanthroline isomers when hydrogen-bonding interactions with solvent water molecules are considered [3]. Consequently, attempts to replace 1,10-phenanthroline with alternative isomers will result in the loss of essential metal-binding functionality.

Attribute
1,10-Phenanthroline
1,7- / 4,7-Phenanthroline
Chelation geometry
Forms stable five-membered chelate rings with a single metal center
Spatially divergent nitrogen atoms prevent effective bidentate chelation
Antifungal activity context
Reported activity against Candida albicans (MIC endpoint context)
Completely inactive in the same assay platform
Thermodynamic stability
Most thermodynamically stable isomer in hydrogen-bonding solvent environments
Lower thermodynamic stability may shift isomer distribution

Quantitative Differentiation from Isomeric Analogs


Antifungal Activity Against Candida albicans

1,10-Phenanthroline exhibits potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) in the range of 1.25–5.0 μg/cm³. In contrast, its non-chelating structural isomers, 1,7-phenanthroline and 4,7-phenanthroline, are completely inactive (MIC > tested range) [1]. The metal chelation capacity conferred by the 1,10-nitrogen arrangement is the primary determinant of this biological activity; the Cu(II), Mn(II) and Zn(II) complexes of 1,7-phenanthroline displayed only marginal activity, whereas the analogous 1,10-phenanthroline complexes were highly potent [2].

Antifungal activity
Head-to-head
MIC 1.25–5.0 μg/cm³ for 1,10-phenanthroline; 1,7- and 4,7-isomers completely inactive
Supports antimicrobial screening context; chelation required for assay response
Candida albicans broth microdilution assay; metal-dependent pathway interpretation
Antifungal Screening Bioinorganic Chemistry Structure-Activity Relationship

Redox Potential Tuning via Substituent Effects

The redox potential of the parent [Fe(phen)3]2+ complex (where phen = 1,10-phenanthroline) serves as the baseline for a tunable electrochemical system. Substitution at the 4,7-positions of the 1,10-phenanthroline ligand framework enables broad variation of the iron(II/III) redox potential, with values ranging from 0.31 V (for 4,7-dimethoxy substituted) to 1.30 V (for 4,7-dinitro substituted) versus the standard hydrogen electrode [1]. This tunability is a direct consequence of the electronic communication between the substituents and the metal center via the 1,10-phenanthroline aromatic π-system.

Redox tunability
Class-level
Parent [Fe(phen)₃]²⁺ baseline ~1.11 V (vs. SHE); 4,7-substitution tunes from 0.31 V to 1.30 V
Supports sensor design research; tunable range spans approximately 1.0 V
Cyclic voltammetry in acetonitrile; class-level substituent-effect inference
Electrochemistry Coordination Chemistry Sensor Materials

Stability Constants for Metal Complex Formation

The stability constant (log β3) for the formation of the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)3]2+, is approximately 21.3, indicating an exceptionally stable chelate in aqueous solution [1]. The corresponding Fe(III) complex has a significantly lower stability constant of log β3 = 14, a difference of over seven orders of magnitude [2]. For comparison, the stability constants for 1,10-phenanthroline complexes with other divalent metal ions are substantially lower: Zn(II) log β3 = 16.9, Cd(II) log β3 = 14.3, Mn(II) log β3 = 10.1 [3].

Stability constants
Cross-study comparable
[Fe(phen)₃]²⁺ log β₃ ≈ 21.3; Fe(III) complex log β₃ = 14.0; Zn(II) log β₃ = 16.9
Supports selective Fe(II) detection; extreme thermodynamic preference over Fe(III)
Aqueous solution, 25 °C, I = 0.1 M; IUPAC critical review data
Stability Constants Analytical Chemistry Spectrophotometric Detection

Luminescence Enhancement as Synergistic Co-Ligand

The incorporation of ortho-phenanthroline (1,10-phenanthroline) as a second ligand into mixed-ligand complexes of ytterbium(III) with mono- and bisazo dyes produces a 2.0- to 7.2-fold enhancement in luminescence quantum yield relative to the corresponding binary Yb-dye complexes lacking the phenanthroline co-ligand [1]. This synergistic effect also translates to improved analytical detection limits for Yb determination, with limits improved by a factor of 2.3- to 8.0-fold, enabling a detection limit of 0.02% Yb in Nb-Hf and Nb-Zr alloys [2].

Luminescence enhancement
Head-to-head
2.0- to 7.2-fold quantum yield enhancement as Yb(III) co-ligand vs. binary Yb-dye complexes
Supports lanthanide analytical probe development; detection limits improved 2.3–8.0×
Arsenazo I / III dye systems; pH 6.0 aqueous solution
Lanthanide Luminescence Analytical Chemistry Optical Materials

Key Application Scenarios with Quantitative Evidence


Spectrophotometric Iron(II) Determination

Utilizing the exceptionally high stability constant of the [Fe(phen)3]2+ complex (log β3 ≈ 21.3) [1], ortho-phenanthroline enables selective colorimetric quantification of Fe(II) at concentrations as low as 0.1–1.0 ppm. The intense orange-red color (λmax = 510 nm, ε = 11,100 M⁻¹cm⁻¹) [2] and the large stability constant difference relative to Fe(III) and other divalent metals ensure minimal interference, making this the reference method in water quality monitoring and geochemical analysis.

Electrochemical Sensor and Redox Mediator Design

The parent [Fe(phen)3]2+ complex provides a well-characterized electrochemical baseline (E° ≈ 1.11 V vs. SHE) that can be systematically modulated through 4,7-substitution across a range of approximately 1.0 V [1]. This tunability, rooted in the electronic communication facilitated by the 1,10-phenanthroline framework, supports the design of custom redox mediators, electrocatalysts, and molecular sensors with precisely tailored operating potentials.

Bioinorganic Antifungal Mechanism Research

In antifungal mechanism studies, ortho-phenanthroline serves as an essential positive control and functional ligand scaffold due to its potent activity against Candida albicans (MIC 1.25–5.0 μg/cm³), a property completely absent in the non-chelating 1,7- and 4,7-isomers [1]. This direct structure-activity relationship validates its use in investigations of metal-dependent antimicrobial pathways and in the development of metal-based therapeutic agents.

Lanthanide Luminescence Enhancement

As a co-ligand in mixed-ligand ytterbium(III) complexes, ortho-phenanthroline produces a 2.0- to 7.2-fold enhancement in luminescence quantum yield compared to binary Yb-dye complexes [1]. This synergistic effect directly improves analytical detection limits by 2.3- to 8.0-fold, enabling sensitive quantification of Yb in metallurgical samples at the 0.02% level [1]. This established enhancement makes ortho-phenanthroline a critical component in the formulation of high-sensitivity lanthanide luminescent probes and optical materials.

Application
Selection Property
Validation Focus
Fe(II) spectrophotometric determination
High stability constant and intense colorimetric response
Selective Fe(II) vs. Fe(III) interference review
Electrochemical sensor and redox mediator design
Well-characterized baseline redox potential with tunable substituent scope
Substituent-effect and operating-potential reproducibility
Antifungal mechanism research
Metal-chelating scaffold with reported antimicrobial screening activity
Metal-dependent pathway interpretation and isomer-comparator controls
Lanthanide luminescent probe development
Synergistic co-ligand luminescence enhancement factor
Detection-limit benchmarking and co-ligand ratio optimization

Technical Documentation Hub

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